4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide
Description
4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide is an organosulfur compound characterized by a 1,3-dioxolane ring fused to a hexanethioamide backbone with an ethyl substituent. The 1,3-dioxolane moiety imparts polarity and stability, while the thioamide group (-C(S)NH₂) introduces sulfur-based reactivity, distinguishing it from conventional amides.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-ethylhexanethioamide |
InChI |
InChI=1S/C11H21NO2S/c1-3-11(4-2,6-5-9(12)15)10-13-7-8-14-10/h10H,3-8H2,1-2H3,(H2,12,15) |
InChI Key |
QFXOSRNLVPVKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCC(=S)N)C1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available in the provided sources.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Nearly centrosymmetric structures may yield false chirality indicators, necessitating advanced crystallographic methods .
- Synthesis Challenges : The discontinued status implies unresolved synthetic hurdles, such as low yields or purification difficulties. Comparatively, 4-(chloromethyl)-1,3-dioxolan-2-one benefits from established manufacturing methods, including esterification and cyclization .
Biological Activity
The compound 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide is a member of the 1,3-dioxolane family, which has garnered interest due to its potential biological activities. This article synthesizes current knowledge on the biological activity of this compound, focusing on its antibacterial and antifungal properties, and includes relevant data tables and findings from various studies.
Chemical Structure and Properties
Chemical Name: 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide
Molecular Formula: C₉H₁₅N₁O₂S
Molecular Weight: 189.29 g/mol
The structure of the compound features a dioxolane ring, which is known for its reactivity and ability to form various derivatives. The presence of the thioamide group enhances its potential biological activity.
Antibacterial Activity
Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains, including:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The results indicated that many compounds demonstrated excellent antibacterial activity. Specifically, compounds similar to 4-(1,3-Dioxolan-2-yl)-4-ethylhexanethioamide showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, while some exhibited perfect activity against P. aeruginosa .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4 | Staphylococcus aureus | 625 |
| 5 | Staphylococcus epidermidis | 1250 |
| 6 | Pseudomonas aeruginosa | 625 |
| 7 | Enterococcus faecalis | 1250 |
Antifungal Activity
In addition to antibacterial properties, many dioxolane derivatives have shown antifungal activity against Candida albicans. The study indicated that most tested compounds exhibited significant antifungal effects, with only one compound failing to show activity .
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound ID | Fungal Strain | Activity |
|---|---|---|
| 1 | Candida albicans | Negative |
| 2 | Candida albicans | Positive |
| 3 | Candida albicans | Positive |
Case Study: Synthesis and Testing of Dioxolanes
A notable study involved synthesizing a series of chiral and racemic dioxolanes from salicylaldehyde and various diols. The synthesized compounds were characterized using spectroscopic methods, confirming their structures. The biological screening revealed that the derivatives exhibited varying degrees of antibacterial and antifungal activities .
Comparative Analysis
The comparative analysis between enantiomeric and racemic structures highlighted that certain configurations of dioxolanes showed enhanced biological activities. This suggests that stereochemistry plays a crucial role in the efficacy of these compounds as potential pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
